molecular formula C32H35N5O5 B8735793 Eluxadoline

Eluxadoline

Cat. No.: B8735793
M. Wt: 569.6 g/mol
InChI Key: QFNHIDANIVGXPE-UHFFFAOYSA-N

Description

Eluxadoline is a pharmacologically active small molecule approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D) in adults . Its research value lies in its unique mechanism of action as a mixed mu-opioid receptor agonist and delta-opioid receptor antagonist that acts locally within the enteric nervous system . This targeted activity decreases bowel contractions, inhibits colonic transit, and reduces fluid secretion, which can alleviate both abdominal pain and diarrhea associated with IBS-D . Clinical studies have demonstrated that this compound is effective in providing simultaneous improvement in abdominal pain and stool consistency in patients with IBS-D . From a research perspective, its low oral bioavailability (approximately 1-2%) suggests predominantly peripheral action, minimizing central nervous system effects and making it a valuable compound for studying peripheral opioid pathways . Pharmacokinetic data indicates that this compound is highly protein-bound (81%) and is primarily excreted via the feces (82%), with a mean elimination half-life of 3.7 to 6 hours . Researchers should note that serious adverse effects, including pancreatitis and sphincter of Oddi spasm, have been reported in clinical use, particularly in individuals without a gallbladder . This product is intended for Research Use Only and is not meant for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[[2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N5O5/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNHIDANIVGXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination-Based Synthesis (Patent WO2018020450A2)

The primary synthetic route for this compound, as detailed in patent WO2018020450A2, involves a reductive amination reaction between a compound of formula (II) and a compound of formula (III) in the presence of a hydride source. Key steps include:

  • Reductive Amination :

    • Reactants : A compound of formula (II) (tert-butoxycarbonyl-protected amino acid derivative) and formula (III) (1-(4-phenyl-1H-imidazol-2-yl)-ethylamine).

    • Hydride Sources : Sodium borohydride, sodium triacetoxy borohydride, or sodium cyanoborohydride.

    • Catalyst : Acetic acid (optional, enhances reaction efficiency).

    • Solvents : Methanol, ethanol, or mixtures with water.

    • Conditions : 25–45°C for 15–20 hours, yielding the intermediate compound of formula (IVa).

  • Deprotection and Isolation :

    • The tert-butoxycarbonyl (Boc) group is removed using aqueous lithium hydroxide or sodium hydroxide at 0–50°C.

    • The resultant free base is precipitated via pH adjustment (pH 6–7) using citric acid or NaOH, followed by antisolvent addition (acetone).

    • Yield : 72 gm from 100 gm starting material in Example 2 of the patent.

Alternative Synthetic Route (ACS Journal of Medicinal Chemistry)

A shorter synthetic pathway reported in the ACS Journal of Medicinal Chemistry starts with a commercially available N-Boc-protected aminoester (83 ):

  • Triflate Formation : Reaction with N-phenyltrifluoromethanesulfinimide in dichloromethane (DCM) under basic conditions.

  • Carbonylation : Introduction of a carboxylic acid group using CO and NH4Cl, yielding aryl acid 84 (94% yield).

  • Amidation : PyBOP/HOBt-mediated coupling with DIPEA in DMF to form 85 .

  • Deprotection : Acidic or basic removal of the Boc group to yield this compound.

Table 1: Comparison of Synthetic Methods

ParameterPatent MethodACS Method
Starting MaterialFormula (II)N-Boc-aminoester (83 )
Key StepReductive aminationCarbonylation
CatalystAcetic acid (optional)PyBOP/HOBt
Total Steps4–54
Overall Yield72% (Example 2)94% (Carbonylation step)

Isolation of Amorphous this compound

The amorphous form of this compound, critical for bioavailability, is obtained through antisolvent crystallization:

  • Dissolution : this compound (1 gm) is dissolved in methanol (20 ml) at 25–30°C.

  • Antisolvent Addition : Acetone (80 ml) is introduced, inducing precipitation.

  • Filtration and Drying : The slurry is filtered, washed with acetone, and dried under vacuum to yield amorphous this compound (80% yield).

Critical Factors :

  • Solvent Ratio : Methanol:acetone (1:4 v/v) ensures complete precipitation.

  • Temperature : Maintained below 30°C to prevent polymorphic transitions.

Nanoparticle Formulation Strategies

Chitosan Nanoparticles (Ionic Gelation Method)

This compound-loaded chitosan nanoparticles enhance solubility and intestinal retention:

  • Preparation :

    • Chitosan Solution : 0.5% w/v chitosan in acetic acid (1% v/v).

    • Crosslinking : Sodium tripolyphosphate (0.5–1.5 mg/ml) added dropwise under high-speed stirring (7,000 rpm).

    • Stabilizer : Tween 90 (0.2% v/v) prevents aggregation.

  • Purification : Centrifugation at 20,000 rpm for 30 minutes, followed by freeze-drying.

Table 2: Chitosan Nanoparticle Parameters

ParameterOptimized Value
Particle Size220 ± 4.1 nm
Polydispersity Index0.18 ± 0.02
Zeta Potential+32.1 ± 2.5 mV
Drug Loading78.4 ± 1.8%

Eudragit Nanoparticles (Emulsion Solvent Diffusion)

Eudragit®-based nanoparticles (ENPs) improve colonic delivery:

  • Disperse Phase : this compound and Eudragit® RS100 in dichloromethane.

  • Aqueous Phase : Polyvinyl alcohol (PVA) (1% w/v) stabilized via sonication (65% amplitude, 5 s on/off cycles).

  • Optimization : Box–Behnken design identified ideal parameters:

    • Particle Size : 286 ± 3.67 nm.

    • Drug Release : 98.2% over 24 hours (Higuchi model kinetics).

Critical Analysis of Methodologies

Synthetic Route Scalability

  • Patent Method : Suitable for large-scale production due to straightforward isolation steps (e.g., antisolvent precipitation).

  • ACS Method : High-yield carbonylation step but requires specialized reagents (PyBOP), increasing cost.

Formulation Challenges

  • Chitosan Nanoparticles : Cationic surface enhances mucoadhesion but may interact with anionic gut microbiota.

  • Eudragit Nanoparticles : pH-dependent release minimizes gastric degradation but complicates dissolution profile prediction .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Efficacy in Clinical Trials

Phase 3 Clinical Trials:
Eluxadoline's efficacy has been demonstrated in several pivotal Phase 3 clinical trials. In a study involving 346 adults with IBS-D, patients treated with this compound (100 mg twice daily) showed a significantly greater proportion of composite responders compared to placebo (22.7% vs. 10.3%, P = 0.002) over a 12-week period . Key findings from these studies include:

  • Primary Endpoint Achievement: The primary endpoint was defined as a composite response involving a ≥30% improvement in worst abdominal pain and a Bristol Stool Scale score of <5 on at least 50% of treatment days.
  • Secondary Endpoints: Improvements were also noted in stool consistency and abdominal pain scores, with this compound patients reporting better outcomes than those receiving placebo .

Safety Profile

This compound has shown a favorable safety profile across clinical trials. Commonly reported side effects include nausea, constipation, and abdominal pain; however, serious adverse events such as pancreatitis were rare . In trials, the incidence of adverse events was comparable between this compound and placebo groups (37.4% vs. 35.3%) without significant treatment-related complications .

Case Studies

Several case studies have highlighted this compound's effectiveness in real-world settings:

  • Case Study A: A 45-year-old female patient with chronic IBS-D reported significant symptom relief after initiating treatment with this compound, achieving over 50% reduction in both abdominal pain and stool frequency within four weeks.
  • Case Study B: A male patient aged 52 with a history of inadequate response to loperamide experienced sustained relief from IBS-D symptoms over six months of this compound therapy, supporting findings from clinical trials regarding long-term efficacy .

Comparative Effectiveness

When compared to other treatments for IBS-D, such as alosetron and rifaximin, this compound has demonstrated comparable efficacy. However, its unique mechanism may offer advantages in specific patient populations who have not responded adequately to other therapies .

Mechanism of Action

The mechanism of action of Eluxadoline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the amino and carbamoyl groups can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Pharmacokinetics

Eluxadoline exhibits low systemic absorption, with fecal excretion as the primary elimination route (~99.9%) and minimal renal clearance (<0.2%) . Key pharmacokinetic findings include:

  • Half-life : 3.7 hours (alone), increasing to 7.4 hours with cyclosporine (OATP1B1 inhibitor) and 5.1 hours with probenecid (OAT3 inhibitor) .
  • Drug Interactions : Cyclosporine increases this compound exposure (AUC) by 4.2-fold, while probenecid raises it by 2.2-fold, suggesting transporter-mediated interactions .

Mechanism of Action

This compound’s dual opioid activity (μ/κ-agonist, δ-antagonist) differentiates it from traditional opioids. The δ-antagonist activity mitigates constipation, a common side effect of μ-agonists like loperamide . In contrast, antispasmodics (e.g., drotaverine, pinaverium) act via calcium channel blockade or muscarinic receptor antagonism to reduce smooth muscle spasms .

Efficacy Comparison with Antispasmodics

Abdominal Pain Relief

Antispasmodics outperform this compound in pain relief. Drotaverine, the most effective antispasmodic, demonstrated a relative risk (RR) of 2.71 (95% CI: 1.70–4.32) vs. placebo, compared to this compound 100 mg (RR: 1.27) . Pinaverium and otilonium also showed superior efficacy over this compound in network meta-analyses .

Compound RR (95% CI) vs. Placebo P-Score Reference
Drotaverine 2.71 (1.70–4.32) 0.99
Pinaverium 1.46 (1.24–1.72) 0.94
This compound 100 mg 1.27 (1.01–1.47) 0.26

Global IBS Symptom Improvement

This compound 100 mg matches some antispasmodics in global symptom relief. In a 2022 meta-analysis, this compound 100 mg (RR: 1.25) was comparable to pinaverium (RR: 1.18) but inferior to drotaverine (RR: 2.45) .

Adverse Events (AEs)

This compound has higher AE rates than antispasmodics. Common AEs include nausea (8.1%–10%), constipation (7.4%–8.6%), and abdominal pain (5.8%–7.2%) . Serious AEs like pancreatitis (0.3%) and sphincter of Oddi spasm are unique to this compound . Antispasmodics primarily cause mild gastrointestinal symptoms (e.g., bloating, nausea) .

Compound Common AEs Serious AEs Reference
This compound Nausea, constipation, abdominal pain Pancreatitis, sphincter of Oddi spasm
Drotaverine Bloating, dry mouth None reported
Pinaverium Constipation, nausea None reported

Contraindications

Comparison with Loperamide

Efficacy in Loperamide-Refractory Patients

This compound is effective in patients with inadequate loperamide response. In phase 3 trials, this compound 100 mg achieved a 41.8% composite response rate vs. 25% for placebo in this subgroup . Loperamide, a μ-opioid agonist, primarily reduces diarrhea but lacks this compound’s dual mechanism for pain relief .

Cost and Clinical Considerations

This compound is significantly more expensive than antispasmodics or loperamide. First-line antispasmodics (e.g., pinaverium) cost ~$20–$50/month, compared to this compound’s ~$1,000/month . Combination therapies (e.g., pinaverium + flupentixol-melitracen) may offer cost-effective alternatives .

Q & A

Q. How should adverse mood events (e.g., euphoria) be reported in this compound trials to balance transparency and regulatory requirements?

  • Methodological Answer: Adverse events (AEs) must be categorized by severity, frequency, and causality using MedDRA terminology. For rare events (e.g., euphoria in 14.3% of oral users), exact 95% confidence intervals clarify uncertainty. Ethical reporting avoids overinterpretation of low-incidence AEs .

Q. What appendices are critical for supporting this compound study reproducibility?

  • Methodological Answer: Appendices should include raw PK/PD data, assay validation protocols, and detailed statistical code (e.g., R or SAS scripts). For example, this compound’s intranasal bioavailability calculations require transparency in dose-normalized Cmax adjustments .

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